Pachysamine M

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

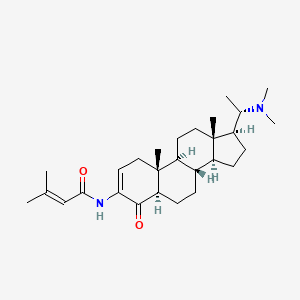

Pachysamine M, also known as Compound 5, is a pregnane alkaloid . It is isolated from the natural plant Pachysandra terminalis Sieb. et Zucc . The molecular weight of Pachysamine M is 440.66 and its formula is C28H44N2O2 .

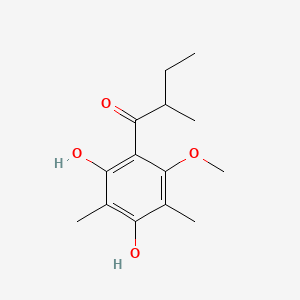

Molecular Structure Analysis

The molecular structure of Pachysamine M is represented by the formula C28H44N2O2 . The SMILES representation of its structure isC/C(C)=C\\C(NC1=CC[C@]2(C)[C@@]3([H])CC[C@]4(C)C@@HC)C)CC[C@@]4([H])[C@]3([H])CC[C@@]2([H])C1=O)=O .

Aplicaciones Científicas De Investigación

Anti-Ulcer Effects : Steroidal alkaloids like Pachysamine A, derived from plants like Pachysandra terminalis, have shown preventive effects on gastric lesions in stress-induced ulcers in mice. This suggests potential applications in treating gastrointestinal complaints (Watanabe et al., 1986).

Anticancer Activities : Various pregnane alkaloids, including pachysamines, have been isolated from plants like Pachysandra axillaris and evaluated for their inhibitory activities against different cancer cell lines. For example, some compounds showed moderate activities against lung, breast, and pancreatic cancer cells (Sun et al., 2010).

Cytotoxic Properties : Alkaloids such as pachysamine E, isolated from Pachysandra terminalis, demonstrated cytotoxic activity against leukemia cells, suggesting their potential as chemotherapeutic agents (Funayama et al., 2000).

Structural Identification : Research on the chemical constituents of various plants has led to the identification of steroid alkaloids like pachysamine A, contributing to the understanding of these compounds' chemical nature and potential applications (Lin et al., 1993).

Isolation of Novel Alkaloids : Studies have been conducted to isolate and characterize steroidal alkaloids from plants like Pachysandra Axillaris, which includes compounds structurally related to pachysamine (Ming, 1990).

Cytotoxic Activity Against Cancer Cells : Pregnane alkaloids isolated from Sarcococca ruscifolia, including pachysamine M, have been evaluated for their inhibitory activities against multiple types of cancer cells, indicating their potential use in cancer therapy (Zhang et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

N-[(5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]-3-methylbut-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N2O2/c1-17(2)16-25(31)29-24-13-15-28(5)22-12-14-27(4)20(18(3)30(6)7)10-11-21(27)19(22)8-9-23(28)26(24)32/h13,16,18-23H,8-12,14-15H2,1-7H3,(H,29,31)/t18-,19-,20+,21-,22-,23-,27+,28+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBGDMGTAHIUMI-ULXDPTIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CC=C(C4=O)NC(=O)C=C(C)C)C)C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC=C(C4=O)NC(=O)C=C(C)C)C)C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;4-[(4-anilino-5-sulfonaphthalen-1-yl)diazenyl]-5-oxidonaphthalene-1-sulfonate](/img/structure/B593413.png)

![methyl (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride](/img/structure/B593417.png)